Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C14H18BrNO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the aromatic bromophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild heating.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as a solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Deprotection Reactions: The primary amine derivative is formed upon removal of the Boc group.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and organic synthesis.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or electrostatic interactions with active site residues.
Comparison with Similar Compounds
Similar Compounds
Boc-(trans)-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Boc-(trans)-4-(3-fluoro-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Boc-(trans)-4-(3-methyl-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(3S,4R)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJBSBJNUMFEY-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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